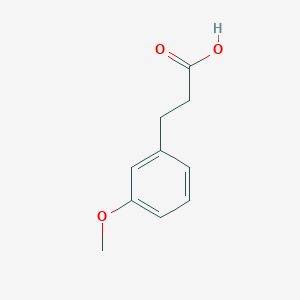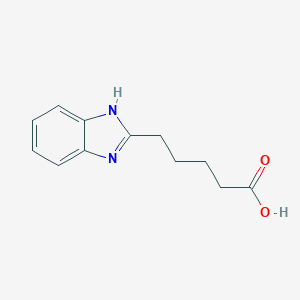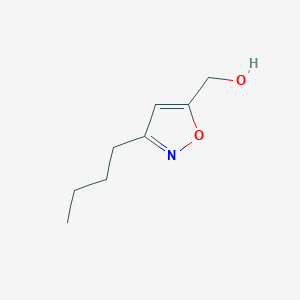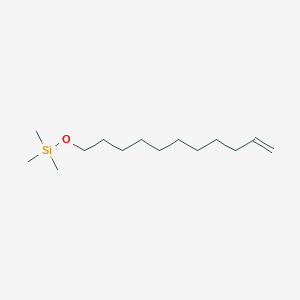
Acide 3-(3-méthoxyphényl)propanoïque
Vue d'ensemble
Description
L’acide 3-(3-méthoxyphényl)propanoïque est un composé organique de formule moléculaire C10H12O3. Il appartient à la famille des acides phénylpropanoïques et se caractérise par la présence d’un groupe méthoxy lié au cycle benzénique. Ce composé est connu pour ses applications dans divers domaines, notamment la pharmacie et la synthèse chimique .
Applications De Recherche Scientifique
3-(3-Methoxyphenyl)propionic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role as a human endogenous metabolite and its interactions with biological systems.
Safety and Hazards
3-(3-Methoxyphenyl)propionic acid is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It should be stored away from strong oxidizing agents and in cool, dry conditions in well-sealed containers .
Orientations Futures
Future research directions could include investigating the absorption, metabolism, and tissue accumulation of 3-(3-Methoxyphenyl)propionic acid in Sprague-Dawley (SD) rats . Another potential direction could be to explore how 3-(3-Methoxyphenyl)propionic acid contributes to improved hepatic lipid metabolism via GPR41 .
Mécanisme D'action
Le mécanisme d’action de l’acide 3-(3-méthoxyphényl)propanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. En tant que métabolite, il est impliqué dans divers processus biochimiques, notamment la modulation de l’activité enzymatique et des voies de signalisation. Le groupe méthoxy et la partie acide carboxylique jouent un rôle crucial dans ses interactions avec les molécules biologiques .
Analyse Biochimique
Biochemical Properties
3-(3-Methoxyphenyl)propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme hydroxycinnamate reductase, which facilitates the conversion of 4-hydroxy-3-methoxycinnamic acid to 3-(3-Methoxyphenyl)propionic acid . This interaction is crucial for the metabolism of hydroxycinnamic acids, which are abundant in plants.
Cellular Effects
3-(3-Methoxyphenyl)propionic acid influences various cellular processes. It has been shown to affect glucose and lipid metabolism in hepatic cells by interacting with the GPR41 receptor . This interaction enhances lipid catabolism and improves hepatic steatosis. Additionally, 3-(3-Methoxyphenyl)propionic acid has been observed to inhibit protein catabolism and enhance muscle strength in animal models .
Molecular Mechanism
The molecular mechanism of 3-(3-Methoxyphenyl)propionic acid involves its binding interactions with specific receptors and enzymes. For instance, it activates the GPR41 receptor, which plays a crucial role in lipid metabolism . This activation stimulates lipid catabolism pathways, leading to improved metabolic homeostasis. Additionally, 3-(3-Methoxyphenyl)propionic acid inhibits protein catabolism by modulating the expression of related genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Methoxyphenyl)propionic acid have been observed to change over time. The compound is stable under standard storage conditions but may degrade when exposed to strong oxidizing agents . Long-term studies have shown that 3-(3-Methoxyphenyl)propionic acid can maintain its effects on cellular function, including enhanced lipid metabolism and protein synthesis .
Dosage Effects in Animal Models
The effects of 3-(3-Methoxyphenyl)propionic acid vary with different dosages in animal models. Low doses have been shown to enhance muscle strength and improve hepatic metabolism . High doses may lead to adverse effects, such as increased protein catabolism and potential toxicity . It is essential to determine the optimal dosage to maximize the benefits while minimizing adverse effects.
Metabolic Pathways
3-(3-Methoxyphenyl)propionic acid is involved in several metabolic pathways. It is a product of the reduction of 4-hydroxy-3-methoxycinnamic acid by hydroxycinnamate reductase . This compound also interacts with enzymes involved in lipid metabolism, such as GPR41, to enhance lipid catabolism and improve metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 3-(3-Methoxyphenyl)propionic acid is transported and distributed through various mechanisms. It is soluble in water and can be transported via aqueous channels . The compound is distributed to multiple organs, including the liver, kidneys, and muscles, where it exerts its effects on lipid and protein metabolism .
Subcellular Localization
The subcellular localization of 3-(3-Methoxyphenyl)propionic acid is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and receptors involved in metabolic processes . The compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in modulating metabolic pathways .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L’acide 3-(3-méthoxyphényl)propanoïque peut être synthétisé par réduction catalytique de son acide insaturé correspondant en utilisant du palladium sur charbon comme catalyseur et du dihydrogène (H2) comme agent réducteur . Les conditions réactionnelles impliquent généralement des températures et des pressions modérées pour assurer une conversion efficace.
Méthodes de production industrielle
En milieu industriel, la production de l’this compound suit des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées permet une production efficace et rentable de ce composé .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-(3-méthoxyphényl)propanoïque subit diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former les aldéhydes ou les acides carboxyliques correspondants.
Réduction : Le groupe acide carboxylique peut être réduit pour former des alcools.
Substitution : Le groupe méthoxy peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, le brome) et les nucléophiles (par exemple, les amines) sont utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Formation de 3-(3-méthoxyphényl)propionaldéhyde ou d’this compound.
Réduction : Formation de 3-(3-méthoxyphényl)propanol.
Substitution : Formation de divers dérivés substitués en fonction des réactifs utilisés.
4. Applications de la recherche scientifique
L’this compound a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son rôle de métabolite endogène humain et ses interactions avec les systèmes biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 3-(4-méthoxyphényl)propanoïque
- Acide 3-(3,4-diméthoxyphényl)propanoïque
- Acide 3-(4-hydroxy-3-méthoxyphényl)propanoïque
Comparaison
L’acide 3-(3-méthoxyphényl)propanoïque est unique en raison de la position du groupe méthoxy sur le cycle benzénique, qui influence sa réactivité chimique et son activité biologique. Comparé à l’acide 3-(4-méthoxyphényl)propanoïque, la position méta du groupe méthoxy dans l’this compound se traduit par des effets stériques et électroniques différents, conduisant à des variations dans son comportement chimique et ses interactions .
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJQJLOZWBZEGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146990 | |
| Record name | 3-(m-Methoxyphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methoxybenzenepropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10516-71-9 | |
| Record name | 3-(3-Methoxyphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10516-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(m-Methoxyphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010516719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10516-71-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(m-Methoxyphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(m-methoxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methoxybenzenepropanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011751 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary chemical reaction 3-(3-Methoxyphenyl)propionic acid is known to undergo according to the research?
A1: 3-(3-Methoxyphenyl)propionic acid readily undergoes acid-catalyzed ring closure to form 2-phenyl-1-indanone. [, ] This intramolecular Friedel-Crafts acylation is a key step in synthesizing various compounds, including more complex molecules like 6-(4-methanesulfonylphenyl)-5-[4-(2-piperidin-1-yl-ethoxy)phenoxy]naphthalen-2-ol, a selective estrogen receptor modulator. []
Q2: Does the structure of 3-(3-Methoxyphenyl)propionic acid influence its crystal packing?
A2: Yes, the presence of the carboxylic acid (COOH) group in 3-(3-Methoxyphenyl)propionic acid plays a significant role in its crystal structure. [] It promotes the formation of cyclic ring structures (R22(8) synthons) through intermolecular hydrogen bonding between the oxygen atom of the carboxylic acid group of one molecule and the hydrogen atom of the carboxylic acid group of another molecule. This contributes to the overall three-dimensional arrangement of the molecules within the crystal lattice. []
Q3: Are there any known byproducts formed during the ring closure reaction of 3-(3-Methoxyphenyl)propionic acid?
A3: Yes, the acid-catalyzed ring closure of 3-(3-Methoxyphenyl)propionic acid can lead to the formation of byproducts. [] While the specific structures of these byproducts were not definitively confirmed in the provided research, their presence highlights that the reaction may not be entirely selective, and other pathways might compete with the desired indanone formation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propylcarbamate](/img/structure/B79809.png)








![Benzyl alcohol,[7-14c]](/img/structure/B79828.png)

